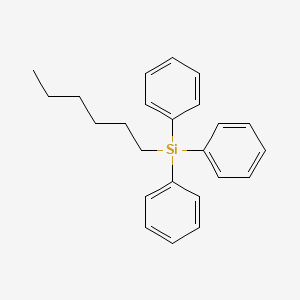

Hexyltriphenylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'hexyltriphénylsilane est un composé organosilicié de formule chimique C24H28Si . Il est caractérisé par un atome de silicium lié à un groupe hexyle et à trois groupes phényle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'hexyltriphénylsilane peut être synthétisé par plusieurs méthodes, notamment :

Réaction de Grignard : Cette réaction implique la réaction du bromure d'hexylmagnésium avec le chlorotriphénylsilane dans des conditions anhydres. La réaction se déroule généralement sous atmosphère inerte pour empêcher l'humidité d'interférer avec le processus.

Hydrosilylation : Cette méthode implique l'addition de l'hexène au triphénylsilane en présence d'un catalyseur au platine. La réaction est réalisée à température et pression contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle d'hexyltriphénylsilane utilise souvent la méthode d'hydrosilylation en raison de son efficacité et de sa capacité de mise à l'échelle. L'utilisation de catalyseurs avancés et de conditions réactionnelles optimisées permet de produire de grandes quantités du composé avec une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'hexyltriphénylsilane subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes, selon l'agent oxydant et les conditions utilisées.

Réduction : L'hexyltriphénylsilane peut être réduit pour former des silanes avec des états d'oxydation inférieurs.

Substitution : Les groupes phényle de l'hexyltriphénylsilane peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium. Les réactions sont généralement réalisées dans un solvant aqueux ou organique.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés dans des conditions anhydres.

Substitution : Des nucléophiles tels que les halogénures ou les alcoolates sont utilisés en présence d'un catalyseur approprié.

Principaux produits formés :

Oxydation : Silanols et siloxanes.

Réduction : Silanes à l'état d'oxydation inférieur.

Substitution : Divers silanes substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

L'hexyltriphénylsilane a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés organosiliciés et comme réactif dans diverses réactions organiques.

Biologie : Le composé est utilisé dans l'étude de la biochimie à base de silicium et dans le développement de biomolécules contenant du silicium.

Médecine : Des recherches sont en cours sur l'utilisation potentielle de l'hexyltriphénylsilane dans les systèmes d'administration de médicaments et comme composant des dispositifs médicaux.

Activité Biologique

Hexyltriphenylsilane (HTPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties of HTPS, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hexyl group attached to a triphenylsilane backbone. Its molecular formula is C21H26Si, and it has a molecular weight of approximately 318.52 g/mol. The structure can be represented as follows:

Anticancer Properties

Research indicates that HTPS exhibits anticancer activity through various mechanisms. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which can trigger cell death pathways in malignancies such as breast and prostate cancer .

Table 1: Summary of Anticancer Activity of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via ROS | |

| Prostate Cancer | Cell cycle arrest and apoptosis |

Antimicrobial Activity

HTPS has also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a disinfectant or preservative in pharmaceutical formulations. The compound's hydrophobic nature allows it to disrupt bacterial membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Activity : A comprehensive study evaluated HTPS's effects on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Results showed significant inhibition of cell proliferation at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of HTPS against clinical isolates of Staphylococcus aureus. The study found that HTPS not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating chronic infections .

Propriétés

Formule moléculaire |

C24H28Si |

|---|---|

Poids moléculaire |

344.6 g/mol |

Nom IUPAC |

hexyl(triphenyl)silane |

InChI |

InChI=1S/C24H28Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3 |

Clé InChI |

DAPWIOIEVUBIGW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.